molecular formula C17H18FNO2S B4857005 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine

Cat. No. B4857005
M. Wt: 319.4 g/mol
InChI Key: DAEHFYNGSSBGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine, commonly known as "F-MDPV," is a synthetic compound that belongs to the class of cathinones. It is a designer drug that has gained popularity in recent years due to its psychoactive effects. F-MDPV is a potent stimulant that has been reported to induce euphoria, increased energy, and heightened alertness.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocyclic Compounds : 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]pyrrolidine is used in the synthesis of diverse heterocyclic compounds. These include 2,5-disubstituted pyrroles and pyrrolidines, achieved through intramolecular cyclization processes (Benetti et al., 2002).
  • Structural Basis for Drug Discovery : This compound has been utilized in the discovery of selective, orally active RORγt inverse agonists. Key structural elements like a polar set of amides and perfluoroisopropyl groups are identified as critical for achieving high selectivity (Duan et al., 2019).

Applications in Polymer Science

  • Fluorinated Polyamides Synthesis : The compound is involved in creating novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers display high thermal stability and are useful for various industrial applications (Liu et al., 2013).

Antimicrobial Properties

  • Antimicrobial Activity : Derivatives of this compound have shown significant antimicrobial activity. The compounds were synthesized and screened for their Minimum Inhibitory Concentration (MIC) values against various microorganisms (Zareef et al., 2008).

Applications in Organic Chemistry

  • Vinylogous Sulfonamides Synthesis : Used in the creation of beta-sulfonyl enamines, which are precursors for sulfone-substituted indolizines, useful in alkaloid synthesis (Michael et al., 2004).

Biomedical Research

  • Serotonin Receptor Neuroimaging : Analogues of this compound have been synthesized and studied for neuroimaging serotonin 5-HT7 receptors. These studies aim to develop effective radiotracers for PET neuroimaging in mood disorder research (Lemoine et al., 2011).

Other Applications

  • Sulfonyl Fluorides Synthesis : Demonstrated use in the synthesis of heterocyclic sulfonyl fluorides, including pyrimidines and pyridines. This showcases its versatility in the production of a wide range of chemical compounds (Tucker et al., 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEHFYNGSSBGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-1-tosylpyrrolidine

Synthesis routes and methods I

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Synthesis routes and methods II

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Synthesis routes and methods III

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The title compound, off-white solid, m.p. 128° C. and MS: m/e=319 (M+) was prepared in accordance with the general method of example 1e from (RS)-2-(4-fluoro-phenyl)-pyrrolidine and toluene-4-sulfonyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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